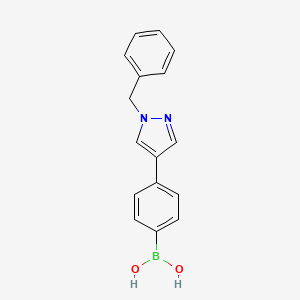
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenylboronic acid moiety attached to a pyrazole ring, which is further substituted with a benzyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Nucleophilic substitution reactions at the pyrazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Phenolic derivatives
Reduction: Boronate esters
Substitution: Substituted pyrazole derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays. Its boronic acid moiety allows it to interact with diols and other biomolecules, making it useful in studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 1-Benzyl-4-pyrazole boronic acid pinacol ester
- 4-(1H-Pyrazol-4-yl)phenylboronic acid
Uniqueness: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is unique due to the presence of both a benzyl group and a boronic acid moiety. This combination enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C16H15BN2O2 |
|---|---|
Poids moléculaire |
278.1 g/mol |
Nom IUPAC |
[4-(1-benzylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H15BN2O2/c20-17(21)16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12,20-21H,11H2 |
Clé InChI |
QMXXGHDFCQLIOU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CN(N=C2)CC3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



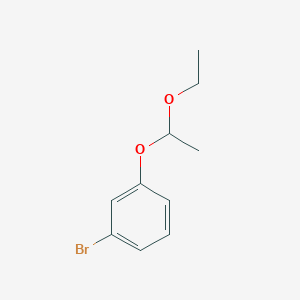
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)

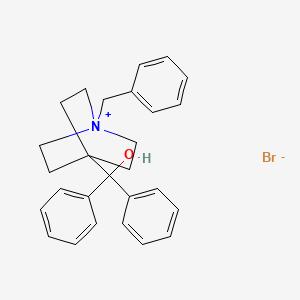
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
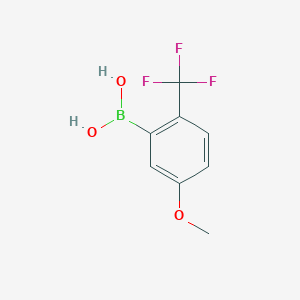
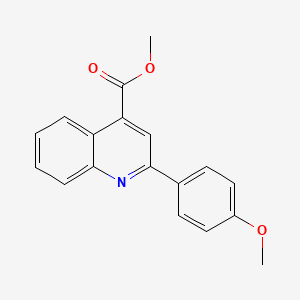


![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)


